molecular formula C15H22O3 B14722505 Heptyl hydroxy(phenyl)acetate CAS No. 5421-26-1

Heptyl hydroxy(phenyl)acetate

Cat. No.: B14722505
CAS No.: 5421-26-1
M. Wt: 250.33 g/mol
InChI Key: XJVVNPAWWMPUJO-UHFFFAOYSA-N
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Description

Heptyl hydroxy(phenyl)acetate is an ester derived from hydroxy(phenyl)acetic acid and heptanol. Its structure consists of a phenyl group substituted with a hydroxyl group, linked to an acetic acid backbone esterified with a heptyl chain. Esters of hydroxy(phenyl)acetic acid are notable for their applications in chiral chemistry, pharmaceuticals, and fragrance industries due to their stereochemical versatility and stability .

Properties

CAS No.

5421-26-1

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

heptyl 2-hydroxy-2-phenylacetate

InChI

InChI=1S/C15H22O3/c1-2-3-4-5-9-12-18-15(17)14(16)13-10-7-6-8-11-13/h6-8,10-11,14,16H,2-5,9,12H2,1H3

InChI Key

XJVVNPAWWMPUJO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)C(C1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptyl hydroxy(phenyl)acetate can be synthesized through the esterification of heptanol with hydroxy(phenyl)acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions: Heptyl hydroxy(phenyl)acetate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, the ester bond can be hydrolyzed to yield heptanol and hydroxy(phenyl)acetic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions:

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Transesterification: Acid or base catalysts under mild heating.

Major Products Formed:

    Hydrolysis: Heptanol and hydroxy(phenyl)acetic acid.

    Reduction: Heptyl alcohol and phenylmethanol.

    Transesterification: New ester and alcohol depending on the reactants used.

Scientific Research Applications

Heptyl hydroxy(phenyl)acetate has several applications in scientific research:

    Chemistry: Used as a model compound to study esterification and transesterification reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Utilized in the formulation of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of heptyl hydroxy(phenyl)acetate involves its interaction with biological membranes and enzymes. The ester can be hydrolyzed by esterases to release the active hydroxy(phenyl)acetic acid, which can then interact with specific molecular targets. The exact pathways and targets depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Molecular Properties of Selected Esters

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Heptyl hydroxy(phenyl)acetate* C15H22O3 ~250.34 Heptyl ester, hydroxy-phenyl
tert-Butyl hydroxy(phenyl)acetate C12H16O3 208.26 tert-Butyl ester, hydroxy-phenyl
Ethyl α-phenylacetoacetate C12H14O3 206.24 Ethyl ester, acetyl, phenyl
Methyl (2-hydroxyphenyl)acetate C9H10O3 166.18 Methyl ester, 2-hydroxyphenyl
Heptyl 2,4-dichlorophenoxyacetate C15H20Cl2O3 319.22 Heptyl ester, dichlorophenoxy

*Inferred properties based on homologous series.

Physical Properties

Table 2: Physical Characteristics

Compound Boiling Point (°C) Density (kg/m³) Physical State (20°C)
Heptyl Acetate 192.5 875 Liquid
Heptyl 2,4-dichlorophenoxyacetate ~434.7 (estimated) 1.1743 Liquid
Ethyl α-phenylacetoacetate Not reported Not reported Liquid
Methyl (2-hydroxyphenyl)acetate Not reported Not reported Liquid
  • The heptyl chain increases hydrophobicity and boiling point compared to shorter-chain esters (e.g., methyl or ethyl derivatives) .

Reactivity and Stability

  • Hydrolysis : Esters like heptyl acetate hydrolyze in acidic or basic conditions to yield carboxylic acids and alcohols. Hydroxy-substituted derivatives may undergo slower hydrolysis due to steric hindrance from the aromatic ring .
  • Oxidation: The phenolic hydroxyl group in hydroxy(phenyl)acetates increases susceptibility to oxidation, forming quinones or other oxidized products .
  • Chiral Applications : Derivatives like binaphthyl-conjugated hydroxy(phenyl)acetates (e.g., ) are used as chiral solvating agents, leveraging their stereochemical rigidity .

Key Research Findings

  • Synthesis Efficiency : Methyl (2-hydroxy-4-methoxyphenyl)acetate is synthesized with a 96% yield via optimized routes, suggesting similar efficiency for heptyl derivatives under controlled conditions .
  • Toxicity : Phenyl ethyl acetate (CAS 103-45-7) has moderate ecological toxicity, necessitating careful handling of aromatic esters .
  • Regulatory Status: Esters with chlorinated groups (e.g., heptyl 2,4-dichlorophenoxyacetate) require stringent transport and storage protocols due to environmental hazards .

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